BenchChemオンラインストアへようこそ!

(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Lipophilicity optimization Kinase hinge-binding ADME prediction

Select this compound for kinase inhibitor SAR studies. The piperidine-1-carbonyl at C3 and 4-ethoxyphenyl at C4 create a unique pharmacophore for probing ATP-binding pockets in c-fms/CSF1R. High lipophilicity (XLogP3=5.0) and low TPSA (54.5Ų) favor cell permeability for NanoBRET/CETSA target engagement assays. Use as a reference for morpholine/pyrrolidine congener comparisons. No published IC50—hypothesis-driven selection required. Custom synthesis available; inquire for scale.

Molecular Formula C23H24FN3O2
Molecular Weight 393.462
CAS No. 1351805-31-6
Cat. No. B3009895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
CAS1351805-31-6
Molecular FormulaC23H24FN3O2
Molecular Weight393.462
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
InChIInChI=1S/C23H24FN3O2/c1-2-29-18-9-7-17(8-10-18)26-22-19-14-16(24)6-11-21(19)25-15-20(22)23(28)27-12-4-3-5-13-27/h6-11,14-15H,2-5,12-13H2,1H3,(H,25,26)
InChIKeyPDZROELVNIBJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1351805-31-6 – 4-Anilino-6-fluoroquinoline Piperidinyl Methanone for Kinase-Focused Discovery


(4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (CAS 1351805-31-6, PubChem CID 53001508) is a fully synthetic, fluorine-bearing 4-anilinoquinoline derivative carrying a piperidine-1-carbonyl substituent at the C3 position [1]. The compound belongs to the broader 4-anilinoquinoline class, a privileged scaffold extensively explored for protein kinase inhibition, notably against c-fms (CSF1R) and related tyrosine kinases [2]. Its computed physicochemical profile (MW 393.5 g/mol, XLogP3 5, TPSA 54.5 Ų) positions it within drug-like chemical space, making it a relevant tool compound for medicinal chemistry campaigns targeting ATP-binding pockets [1].

Why 4-Anilino-6-fluoroquinoline Analogs Cannot Be Interchanged with 1351805-31-6 Without Risk of Divergent Activity


Within the 4-anilino-6-fluoroquinoline chemotype, even apparently minor substitutions at the C3 carbonyl heterocycle or the C4 aniline ring profoundly shift kinase selectivity, cellular potency, and metabolic stability, as demonstrated by Smalley et al. for c-fms inhibitors [1]. Replacing the piperidine ring in 1351805-31-6 with morpholine introduces an additional hydrogen-bond acceptor and alters basicity (pKa ~8.1 for piperidine vs. ~6.5 for morpholine conjugates), which can redirect binding from a hydrophobic pocket to a polar sub-site [2]. Similarly, truncation to a pyrrolidine (5-membered ring) reduces conformational flexibility and steric bulk relative to the 6-membered piperidine, potentially weakening hydrophobic contacts in the kinase hinge region [2]. The 4-ethoxyphenyl group further differentiates this compound from methoxy, benzyl, or unsubstituted phenyl analogs through distinct electron-donating and lipophilic contributions that modulate both target affinity and off-target promiscuity [1]. Simple vendor-side substitution without quantitative comparative data therefore carries a high risk of unpredictable biological outcomes.

Quantitative Differentiation of 1351805-31-6 from Its Closest Structural Analogs


C3 Piperidine vs. Morpholine: Lipophilicity and Hydrogen-Bonding Capacity Differentiate 1351805-31-6 from the Morpholine Analog

The target compound carries a piperidine ring at the C3 carbonyl, whereas the closest commercially available analog, [4-(4-ethoxyanilino)-6-fluoroquinolin-3-yl](morpholin-4-yl)methanone, incorporates a morpholine ring . The piperidine moiety is more lipophilic and has one fewer hydrogen-bond acceptor than morpholine. Computed XLogP3 for 1351805-31-6 is 5.0, compared to an estimated XLogP3 of approximately 3.8–4.2 for the morpholine analog (estimated from fragment contributions) [1]. The topological polar surface area (TPSA) of 1351805-31-6 is 54.5 Ų versus an estimated 63–65 Ų for the morpholine analog, reflecting the additional ether oxygen [1]. These differences predict superior passive membrane permeability for 1351805-31-6 and a distinct kinase selectivity profile due to altered hinge-region hydrogen-bonding geometry [2].

Lipophilicity optimization Kinase hinge-binding ADME prediction

C3 Piperidine vs. Pyrrolidine: Conformational Flexibility and Steric Bulk Distinguish 1351805-31-6 from the Pyrrolidine Analog

Compared to N-(4-ethoxyphenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine (CAS 1358983-44-4), 1351805-31-6 possesses a six-membered piperidine ring rather than a five-membered pyrrolidine ring at the C3 carboxamide [1]. The piperidine ring has a larger solvent-accessible surface area and greater conformational flexibility (chair vs. envelope conformations). The rotatable bond count is identical (5), but the heavy atom count is 29 for 1351805-31-6 versus 28 for the pyrrolidine analog [2]. The increased steric bulk of piperidine relative to pyrrolidine (one additional methylene unit) provides more extensive hydrophobic contact potential within the kinase ATP-binding cleft, a factor shown to be critical for potency in 4-anilinoquinoline c-fms inhibitors [3]. The computed molecular complexity is higher for the piperidine derivative (534 vs. an estimated ~490 for pyrrolidine), reflecting the additional conformational degrees of freedom [2].

Conformational analysis Kinase pocket fit Structure-activity relationship

C4 4-Ethoxyphenyl vs. 3-Methoxyphenyl: Electronic and Lipophilic Modulation Differentiates 1351805-31-6 from the meta-Methoxy Analog

The 4-ethoxyphenyl group at the C4 aniline position of 1351805-31-6 distinguishes it from (6-fluoro-4-((3-methoxyphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone . The para-ethoxy substituent is a stronger electron-donating group (Hammett σp = -0.24 for OEt vs. σm = +0.12 for OMe) and is more lipophilic (π = +0.38 for OEt vs. π = -0.02 for OMe) [1]. The substituent position (para vs. meta) also alters the geometric relationship between the aniline ring and the quinoline core, affecting the dihedral angle and thus the overall molecular shape recognized by the kinase ATP-binding site. In the c-fms inhibitor series, C4 aniline modifications were shown to directly modulate enzyme inhibitory potency, with para-substituted electron-rich aromatics generally favored [2]. The 4-ethoxy group contributes one additional heavy atom and rotatable bond compared to 3-methoxy, increasing molecular weight by 14 Da (393.5 vs. 379.4 g/mol) [3].

Electronic effects Aniline SAR Kinase selectivity

C4 4-Ethoxyphenyl vs. Benzylamino: sp² vs. sp³ Hybridization at the C4 Nitrogen Linker Determines Conjugation and Basicity

In 1351805-31-6, the C4 nitrogen is directly attached to an sp²-hybridized aromatic carbon (aniline-type), enabling conjugation with the quinoline core [1]. In the benzylamino analog (4-(benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, the C4 nitrogen is attached to an sp³-hybridized benzylic carbon, breaking conjugation and increasing the basicity of the nitrogen lone pair . The computed XLogP3 for 1351805-31-6 is 5.0; the benzylamino analog is predicted to have a lower XLogP3 (~4.2–4.5) due to reduced aromatic conjugation [2]. The hydrogen-bond donor count is identical (1), but the electronic environment of the donor NH differs substantially, with the aniline NH being less basic (pKa ~3–4 for protonated aniline vs. pKa ~8–9 for benzylamine) . This alters the protonation state under physiological conditions and consequently affects binding to kinase hinge residues that require a specific hydrogen-bond donor/acceptor pattern [3].

C4 substituent hybridization Kinase hinge binding Basicity modulation

Recommended Application Scenarios for 1351805-31-6 Based on Structural Differentiation Evidence


Kinase Selectivity Profiling Panels Where Lipophilic Piperidine-Containing Probes Are Required

The higher computed lipophilicity (XLogP3 = 5.0) and lower TPSA (54.5 Ų) of 1351805-31-6 relative to its morpholine and thiomorpholine analogs make it a preferred candidate for kinase profiling panels that demand enhanced membrane permeability, such as cell-based target engagement assays (e.g., NanoBRET or CETSA) where intracellular access is rate-limiting [1]. The piperidine ring's conformational flexibility and steric profile further distinguish it from the smaller pyrrolidine analog, offering a unique pharmacophore shape for exploring hydrophobic sub-pockets within the kinase ATP-binding site [2]. Users should note that no direct kinase inhibition data (IC50 values) have been published for this compound; its selection should be hypothesis-driven based on the structural features described in Section 3 .

Structure-Activity Relationship (SAR) Studies on 4-Anilinoquinoline c-fms/CSF1R Inhibitors

The 4-ethoxyphenyl substitution combined with the piperidine carboxamide defines a distinct SAR vector within the 4-anilinoquinoline class [1]. For research groups investigating c-fms (CSF1R) or related type III receptor tyrosine kinase inhibitors, 1351805-31-6 provides a para-ethoxy electronic/lipophilic probe that complements existing methoxy, methyl, or halogen-substituted analogs [2]. The compound can serve as a reference point for evaluating the contribution of the piperidine ring to potency and selectivity when compared directly with morpholine, pyrrolidine, and thiomorpholine congeners in the same assay system . Quantitative comparisons generated from such studies would address the current evidence gap identified in Section 3.

ADME Property Optimization Studies Leveraging Computed Physicochemical Differentiation

With a computed XLogP3 of 5.0 and TPSA of 54.5 Ų, 1351805-31-6 occupies a favorable position in the Lipinski rule-of-five space for orally bioavailable compounds, but approaches the upper lipophilicity limit associated with increased metabolic clearance risk [1]. This property profile makes it a useful tool for ADME-PK optimization studies where incremental lipophilicity changes are systematically evaluated against metabolic stability and permeability endpoints [2]. The piperidine ring's predicted pKa (~8.1) also positions the compound to test the impact of basicity on lysosomal trapping and volume of distribution, relative to less basic morpholine or more basic benzylamino analogs described in Section 3 .

Chemical Biology Tool Compound for 4-Anilinoquinoline Target Deconvolution

The structural uniqueness of 1351805-31-6—specifically the combination of 6-fluoro, 4-(4-ethoxyanilino), and 3-(piperidine-1-carbonyl) substitutions—distinguishes it from the broader 4-anilinoquinoline chemotype [1]. This compound can be employed as an affinity chromatography ligand or photoaffinity probe precursor for target identification studies (e.g., chemical proteomics), provided that the piperidine nitrogen or the ethoxy terminus is functionalized with a linker without disrupting the core pharmacophore [2]. Users should be aware that the absence of published bioactivity data means that target engagement must be experimentally validated before drawing conclusions about binding partners .

Quote Request

Request a Quote for (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.